molecular formula C13H19N3O4S B15240690 1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine

Cat. No.: B15240690
M. Wt: 313.37 g/mol
InChI Key: NXINKIYKZVQAEM-UHFFFAOYSA-N
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Description

1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

1-[1-(2-nitrophenyl)sulfonylpiperidin-2-yl]ethanamine

InChI

InChI=1S/C13H19N3O4S/c1-10(14)11-6-4-5-9-15(11)21(19,20)13-8-3-2-7-12(13)16(17)18/h2-3,7-8,10-11H,4-6,9,14H2,1H3

InChI Key

NXINKIYKZVQAEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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